molecular formula C23H20O2 B161625 p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenol CAS No. 1729-38-0

p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenol

Cat. No. B161625
CAS RN: 1729-38-0
M. Wt: 328.4 g/mol
InChI Key: ROAOATHOCPRUKG-UHFFFAOYSA-N
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Patent
US08193394B2

Procedure details

Potassium tert-butoxide solution 0.5 mol/L in dimethyl sulfoxide (1.10 mL, 0.55 mmol) was added to and dissolved in 2-iodo-7-methoxy-3-phenyl-4-(4-pivaloyloxyphenyl)-1,2,3,4-tetrahydronaphthalene (5′, 74.4 mg, 0.138 mmol) under an argon atmosphere, and the resulting aubergine solution was stirred for 1 hour while heating at 90° C. Thereafter, the reaction mixture was cooled with ice, and then a saturated aqueous ammonium chloride solution (7 mL) was added thereto and sufficiently stirred, followed by extracting four times with a mixed liquid (4 mL) of hexane/diethyl ether (1:1). An organic layer was collected, followed by drying with anhydrous magnesium sulfate and concentration thereof. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=4/1) to obtain the title compound (7, 41.1 mg, yield 89%), the same as that of Example 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
2-iodo-7-methoxy-3-phenyl-4-(4-pivaloyloxyphenyl)-1,2,3,4-tetrahydronaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].CS(C)=O.[Cl-].[NH4+].I[CH:14]1[CH:23]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH:22]([C:30]2[CH:35]=[CH:34][C:33]([O:36]C(=O)C(C)(C)C)=[CH:32][CH:31]=2)[C:21]2[C:16](=[CH:17][C:18]([O:43][CH3:44])=[CH:19][CH:20]=2)[CH2:15]1>>[OH:36][C:33]1[CH:32]=[CH:31][C:30]([C:22]2[C:21]3[C:16](=[CH:17][C:18]([O:43][CH3:44])=[CH:19][CH:20]=3)[CH2:15][CH2:14][C:23]=2[C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)=[CH:35][CH:34]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
1.1 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
2-iodo-7-methoxy-3-phenyl-4-(4-pivaloyloxyphenyl)-1,2,3,4-tetrahydronaphthalene
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1CC2=CC(=CC=C2C(C1C1=CC=CC=C1)C1=CC=C(C=C1)OC(C(C)(C)C)=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the resulting aubergine solution was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the reaction mixture was cooled with ice
STIRRING
Type
STIRRING
Details
sufficiently stirred
EXTRACTION
Type
EXTRACTION
Details
by extracting four times with a mixed liquid (4 mL) of hexane/diethyl ether (1:1)
CUSTOM
Type
CUSTOM
Details
An organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying with anhydrous magnesium sulfate and concentration
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=4/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1=C(CCC2=CC(=CC=C12)OC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 41.1 mg
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.